molecular formula C25H34N2O2 B5967902 [3-benzyl-1'-(3-methoxyphenyl)-1,4'-bipiperidin-3-yl]methanol

[3-benzyl-1'-(3-methoxyphenyl)-1,4'-bipiperidin-3-yl]methanol

Cat. No. B5967902
M. Wt: 394.5 g/mol
InChI Key: YLZIORBWAXDKRV-UHFFFAOYSA-N
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Description

[3-benzyl-1'-(3-methoxyphenyl)-1,4'-bipiperidin-3-yl]methanol, also known as Compound X, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of [3-benzyl-1'-(3-methoxyphenyl)-1,4'-bipiperidin-3-yl]methanol X is not fully understood. However, it has been suggested that it may act as an agonist for certain receptors in the body, such as the mu-opioid receptor. This would explain its analgesic effects. Additionally, it has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
[3-benzyl-1'-(3-methoxyphenyl)-1,4'-bipiperidin-3-yl]methanol X has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, as well as inhibit the growth of cancer cells. Additionally, it has been found to have neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of [3-benzyl-1'-(3-methoxyphenyl)-1,4'-bipiperidin-3-yl]methanol X is its potential as a multi-functional drug, with applications in the treatment of various diseases. Additionally, it has been found to have low toxicity in animal models. However, its complex synthesis method may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on [3-benzyl-1'-(3-methoxyphenyl)-1,4'-bipiperidin-3-yl]methanol X. One area of interest is the development of more efficient synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of [3-benzyl-1'-(3-methoxyphenyl)-1,4'-bipiperidin-3-yl]methanol X and its potential as a treatment for various diseases. Finally, investigations into the safety and toxicity of [3-benzyl-1'-(3-methoxyphenyl)-1,4'-bipiperidin-3-yl]methanol X are necessary before it can be considered for clinical trials.

Synthesis Methods

The synthesis of [3-benzyl-1'-(3-methoxyphenyl)-1,4'-bipiperidin-3-yl]methanol X involves a multi-step process that begins with the reaction between 3-methoxybenzaldehyde and piperidine to form 3-benzyl-1-(3-methoxyphenyl)piperidine. This intermediate is then reacted with benzyl bromide to form 3-benzyl-1'-(3-methoxyphenyl)-1,4'-bipiperidine. The final step involves the reduction of the ketone group to form [3-benzyl-1'-(3-methoxyphenyl)-1,4'-bipiperidin-3-yl]methanol.

Scientific Research Applications

[3-benzyl-1'-(3-methoxyphenyl)-1,4'-bipiperidin-3-yl]methanol X has been found to have potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain. Additionally, it has been found to have anti-cancer properties and may be useful in the development of novel cancer therapies. [3-benzyl-1'-(3-methoxyphenyl)-1,4'-bipiperidin-3-yl]methanol X has also been investigated for its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[3-benzyl-1-[1-(3-methoxyphenyl)piperidin-4-yl]piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O2/c1-29-24-10-5-9-23(17-24)26-15-11-22(12-16-26)27-14-6-13-25(19-27,20-28)18-21-7-3-2-4-8-21/h2-5,7-10,17,22,28H,6,11-16,18-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZIORBWAXDKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCC(CC2)N3CCCC(C3)(CC4=CC=CC=C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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